molecular formula C9H9ClO2 B1360357 2-(2-methoxyphenyl)acetyl Chloride CAS No. 28033-63-8

2-(2-methoxyphenyl)acetyl Chloride

Cat. No.: B1360357
CAS No.: 28033-63-8
M. Wt: 184.62 g/mol
InChI Key: UPEWDRCXLROYOF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-methoxyphenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)acetyl chloride typically involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C9H10O3+SOCl2C9H9ClO2+SO2+HCl\text{C9H10O3} + \text{SOCl2} \rightarrow \text{C9H9ClO2} + \text{SO2} + \text{HCl} C9H10O3+SOCl2→C9H9ClO2+SO2+HCl

In this reaction, 2-methoxyphenylacetic acid reacts with thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve the use of more

Properties

IUPAC Name

2-(2-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEWDRCXLROYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182315
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28033-63-8
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028033638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)acetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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